molecular formula C7H12N2O3S B6174322 3-isocyanato-1-methanesulfonylpiperidine CAS No. 1016743-24-0

3-isocyanato-1-methanesulfonylpiperidine

Cat. No.: B6174322
CAS No.: 1016743-24-0
M. Wt: 204.2
InChI Key:
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Description

3-Isocyanato-1-methanesulfonylpiperidine is an organic compound with the chemical formula C8H14N2O3S.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-isocyanato-1-methanesulfonylpiperidine typically involves the reaction of piperidine with methanesulfonyl chloride to form 1-methanesulfonylpiperidine. This intermediate is then reacted with phosgene to introduce the isocyanate group, resulting in the formation of this compound. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving the efficiency of the process. Safety measures are crucial due to the use of toxic reagents like phosgene.

Chemical Reactions Analysis

Types of Reactions

3-Isocyanato-1-methanesulfonylpiperidine undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.

    Hydrolysis: In the presence of water, the isocyanate group can hydrolyze to form the corresponding amine and carbon dioxide.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

Major Products Formed

    Ureas and Carbamates: Formed from nucleophilic substitution reactions.

    Amines and Carbon Dioxide: Formed from hydrolysis reactions.

Scientific Research Applications

3-Isocyanato-1-methanesulfonylpiperidine has several applications in scientific research:

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for compounds with biological activity.

    Material Science: Utilized in the preparation of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 3-isocyanato-1-methanesulfonylpiperidine involves its reactivity with nucleophiles. The isocyanate group is highly electrophilic and readily reacts with nucleophiles to form stable products. This reactivity is exploited in various synthetic applications, including the formation of ureas and carbamates. The sulfonyl group can also participate in reactions, although its role is more limited compared to the isocyanate group.

Comparison with Similar Compounds

Similar Compounds

  • 3-Isocyanato-1-methylsulfonylpyrrolidine
  • 3-Isocyanato-1-methylsulfonylmorpholine
  • 3-Isocyanato-1-methylsulfonylazetidine

Uniqueness

3-Isocyanato-1-methanesulfonylpiperidine is unique due to its combination of an isocyanate group and a sulfonyl group attached to a piperidine ring This combination imparts specific reactivity and properties that are not found in other similar compounds

Properties

CAS No.

1016743-24-0

Molecular Formula

C7H12N2O3S

Molecular Weight

204.2

Purity

95

Origin of Product

United States

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